5-Phenylthiazole-2-carboxylic acid

Catalog No.
S889680
CAS No.
937369-77-2
M.F
C10H7NO2S
M. Wt
205.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Phenylthiazole-2-carboxylic acid

CAS Number

937369-77-2

Product Name

5-Phenylthiazole-2-carboxylic acid

IUPAC Name

5-phenyl-1,3-thiazole-2-carboxylic acid

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

InChI

InChI=1S/C10H7NO2S/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13)

InChI Key

TZRNZBGFPPOHOB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(S2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)C(=O)O

5-Phenylthiazole-2-carboxylic acid is an organic compound characterized by its thiazole ring structure, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. Its molecular formula is C10H7NO2SC_{10}H_{7}NO_{2}S and it has a molecular weight of approximately 205.23 g/mol. The compound features a phenyl group attached to the thiazole ring at the 5-position and a carboxylic acid functional group at the 2-position, making it an important derivative in various chemical and biological applications .

Due to its functional groups. Key reactions include:

  • Decarboxylation: Under certain conditions, the carboxylic acid can lose carbon dioxide, leading to the formation of a corresponding thiazole derivative.
  • Esterification: Reaction with alcohols can yield esters, which are often used in organic synthesis.
  • Nucleophilic substitution: The thiazole ring can undergo nucleophilic attack at the nitrogen or sulfur atoms, allowing for further functionalization.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or different chemical properties.

Research indicates that 5-Phenylthiazole-2-carboxylic acid exhibits notable biological activities, including antimicrobial and anti-inflammatory properties. It has been studied for its potential as an inhibitor of various enzymes and as a modulator of biochemical pathways involved in disease processes. The compound's ability to interact with biological targets makes it a candidate for further pharmacological investigation .

Several methods have been developed for synthesizing 5-Phenylthiazole-2-carboxylic acid:

  • Condensation Reactions: A common approach involves the condensation of phenyl isothiocyanate with malonic acid or its derivatives, followed by hydrolysis.
  • Cyclization: Starting from appropriate precursors, cyclization reactions can yield the thiazole ring structure, which can then be functionalized to introduce the carboxylic acid group.
  • Multistep Synthesis: More complex synthetic routes may involve multiple steps of functional group transformations to achieve the desired structure.

These methods vary in complexity and yield, allowing chemists to choose based on available resources and desired purity levels .

5-Phenylthiazole-2-carboxylic acid has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a potential drug candidate.
  • Agricultural Chemicals: It may serve as an active ingredient in agrochemicals due to its antimicrobial properties.
  • Material Science: The compound can be used in developing new materials with specific electronic or optical properties.

These applications highlight the versatility of 5-Phenylthiazole-2-carboxylic acid in both industrial and research settings .

Studies on the interactions of 5-Phenylthiazole-2-carboxylic acid with various biological molecules have revealed that it can bind to proteins and enzymes, potentially altering their activity. For instance, interaction studies have shown that it may inhibit specific enzymes involved in metabolic pathways associated with inflammation and infection. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 5-Phenylthiazole-2-carboxylic acid. Notable examples include:

  • 2-Phenylthiazole-5-carboxylic acid
    • Structure: Similar thiazole ring but with different substitution patterns.
    • Activity: Exhibits distinct biological properties compared to 5-phenyl derivative.
  • Thiazole-4-carboxylic acid
    • Structure: Lacks the phenyl group but retains carboxylic functionality.
    • Activity: Generally shows less potency in biological assays.
  • 4-Methylthiazole-2-carboxylic acid
    • Structure: Contains a methyl group instead of a phenyl group.
    • Activity: May exhibit different solubility and reactivity profiles.

Comparison Table

Compound NameStructural FeaturesBiological Activity
5-Phenylthiazole-2-carboxylic acidPhenyl group at position 5Antimicrobial, anti-inflammatory
2-Phenylthiazole-5-carboxylic acidPhenyl group at position 2Varies; distinct activity
Thiazole-4-carboxylic acidNo phenyl; carboxylic functionalityGenerally lower activity
4-Methylthiazole-2-carboxylic acidMethyl group instead of phenylDifferent solubility

This comparison highlights the unique structural attributes of 5-Phenylthiazole-2-carboxylic acid that contribute to its distinctive biological activities and applications within various fields .

XLogP3

2.5

Dates

Modify: 2023-08-16

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